molecular formula C12H12N2O3S2 B2930174 methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-60-9

methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2930174
CAS No.: 689772-60-9
M. Wt: 296.36
InChI Key: XENUAPLJFBWCHJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a methoxyphenyl group

Properties

IUPAC Name

methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-16-8-6-4-3-5-7(8)14-10(13)9(11(15)17-2)19-12(14)18/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENUAPLJFBWCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl chloroacetate under basic conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
  • Methyl 4-amino-3-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Biological Activity

Methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 688337-72-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H11ClN2O3S2
  • Molecular Weight : 330.81 g/mol
  • SMILES Notation : COC(=O)c1sc(=S)n(c1N)c1cc(Cl)ccc1OC

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene derivatives have been tested against various bacterial strains. In one study, compounds related to this structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Anticancer Properties

The compound's anticancer potential has been explored through various studies. A series of thiazole derivatives were synthesized and tested for their antiproliferative effects against cancer cell lines, revealing that modifications on the thiazole ring can enhance activity significantly. For example, compounds with methoxy substitutions showed improved inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and mycolic acid biosynthesis in Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development .
  • Tubulin Polymerization Inhibition : Similar to other thiazole derivatives, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including methyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene. The results indicated that this compound exhibited an MIC of 0.06 µg/mL against M. tuberculosis H37Rv, positioning it as a potent candidate for further development .

Study 2: Anticancer Activity

In a comparative study on thiazole derivatives targeting melanoma and prostate cancer cells, modifications to the thiazole structure led to enhanced antiproliferative activity from micromolar to nanomolar ranges. The findings suggested that the introduction of methoxy groups significantly increased cytotoxicity against cancer cell lines .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialM. tuberculosis0.06 µg/mL
AnticancerMelanoma CellsLow nM range
AnticancerProstate Cancer CellsLow nM range

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